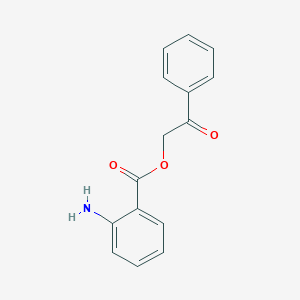

2-Oxo-2-phenylethyl 2-aminobenzoate

Overview

Description

Synthesis Analysis

Several papers describe synthetic routes that could be adapted for the synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate. For instance, the synthesis of benzimidazoles via a ring distortion strategy using Oxone as a mediator is reported, which could potentially be applied to the synthesis of related compounds . Additionally, the palladium/copper-catalyzed aerobic oxidative C-H carbonylation method for synthesizing o-aminobenzoates is another relevant method that could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

While the molecular structure of 2-Oxo-2-phenylethyl 2-aminobenzoate is not directly analyzed in the papers, the structure-related studies of benzimidazoles and other benzazole derivatives provide a foundation for understanding the molecular structure and potential reactivity of the compound .

Chemical Reactions Analysis

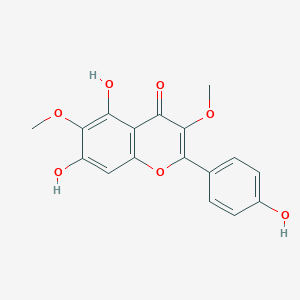

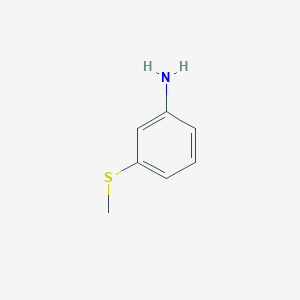

The papers provide various chemical reactions that are relevant to the functional groups present in 2-Oxo-2-phenylethyl 2-aminobenzoate. For example, the synthesis of 2-aminobenzothiazoles via iodine-catalyzed and oxygen-promoted cascade reactions could offer insights into the reactivity of the amino group in the target compound . The metal-free synthesis of quinazolinones from β-ketoesters with o-aminobenzamides via phosphorous acid-catalyzed cyclocondensation could also be relevant to understanding the reactivity of the keto group in the target compound .

Physical and Chemical Properties Analysis

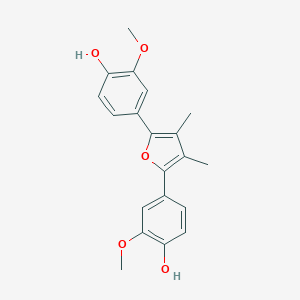

The physical and chemical properties of 2-Oxo-2-phenylethyl 2-aminobenzoate can be inferred from the properties of similar compounds discussed in the papers. For instance, the solubility, stability, and spectroscopic properties of benzimidazole derivatives can provide a comparative basis for predicting the properties of the target compound .

Case Studies

No specific case studies on 2-Oxo-2-phenylethyl 2-aminobenzoate are provided in the papers. However, the synthesis and characterization of various benzazole derivatives, as well as the exploration of their potential applications, such as in the preparation of azo dyes, can serve as relevant case studies for understanding the applications and behavior of the target compound .

Scientific Research Applications

Nanocomposite Synthesis and Characterization

A study by Yeşi̇l et al. (2022) explores the synthesis of 2-oxo-2-phenylethyl-2-aminobenzoate (OPA) and its application in creating nanocomposites. This research focuses on the chemical polymerization of OPA, resulting in poly(OPA)/Bentonite (BNT) nanocomposites. These composites were characterized using various methods like liquid chromatography mass spectrometry (LC/TOF-MS), Fourier Transform Infrared Spectroscopy (FTIR), and scanning electron microscopy (SEM). The study also examines the electrical conductivity of the nanocomposite, offering insights into its potential applications in materials science (Yeşi̇l et al., 2022).

Anticancer and Antioxidant Activities

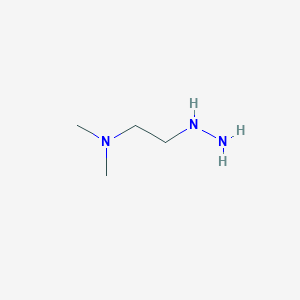

Research conducted by Sammaiah et al. (2008) investigates the anticancer and antioxidant properties of 2-aminobenzoic acid (2-oxo-1, 2-dihydro-indol-3-ylidene) hydrazides. This study presents new compounds synthesized by the condensation of indole-2, 3-diones with 2-aminobenzoic acid hydrazide, showing moderate anticancer activity against specific cell lines and promising antioxidant activity. This suggests potential biomedical applications of these compounds (Sammaiah et al., 2008).

Synthesis of Novel Chemical Structures

In a study by Hati et al. (2016), an oxone-mediated transformation of 2-aminobenzylamines to 2-substituted benzimidazoles is reported, utilizing 2-aminobenzoic acid derivatives. This approach offers a route to synthesize various compounds, highlighting the versatility of 2-aminobenzoic acid in chemical synthesis (Hati et al., 2016).

Catalysis and Molecular Conjugation

Crisalli & Kool (2013) explore the use of anthranilic acids and aminobenzoic acids as catalysts for hydrazone and oxime formation. They highlight the efficiency of these acids in speeding up the reaction compared to traditional aniline-catalyzed reactions, which is significant in bioconjugation and ligation processes (Crisalli & Kool, 2013).

properties

IUPAC Name |

phenacyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYWUFWEFSCIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395635 | |

| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylethyl 2-aminobenzoate | |

CAS RN |

130627-10-0 | |

| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

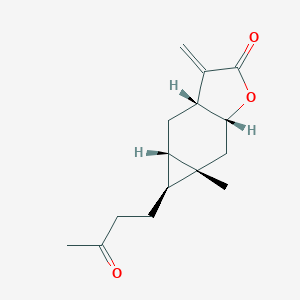

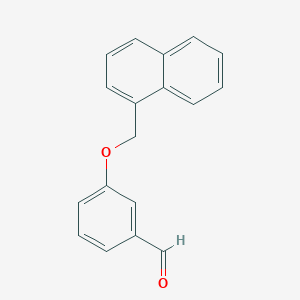

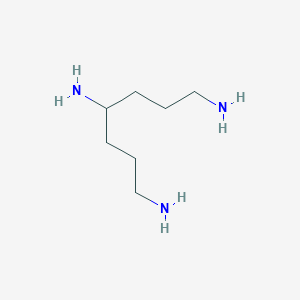

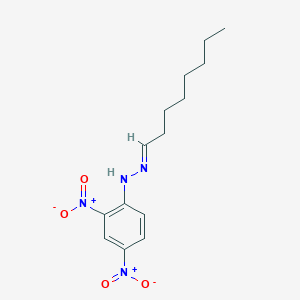

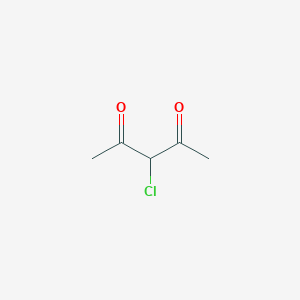

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.